(3-Ethynylphenyl)boronic acid
Overview
Description
“(3-Ethynylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H7BO2 . It is also known by other synonyms such as “3-ETHYNYLPHENYLBORONIC ACID” and "B-(3-ETHYNYLPHENYL)-BORONIC ACID" . The molecular weight of this compound is 145.95 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Ethynylphenyl)boronic acid” can be represented by the InChI stringInChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H
. The Canonical SMILES representation is B(C1=CC(=CC=C1)C#C)(O)O
. Chemical Reactions Analysis
Boronic acids, including “(3-Ethynylphenyl)boronic acid”, are known to participate in various chemical reactions. They can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . They have been employed for a number of biomedical applications, for example, in sensors and drug delivery .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Ethynylphenyl)boronic acid” include a molecular weight of 145.95 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 146.0539096 g/mol, and the monoisotopic mass is also 146.0539096 g/mol .Scientific Research Applications
Catalysis and Organic Reactions
- Boronic acids, including (3-Ethynylphenyl)boronic acid, are used in catalysis, particularly in highly enantioselective aza-Michael additions. This application in organic reactions enables the creation of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescent Chemosensors
- Boronic acids are employed in the development of selective fluorescent chemosensors. These sensors are useful for detecting carbohydrates and bioactive substances, important for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Biomedical Applications
- Boronic acid-containing polymers have shown potential in treating various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Synthesis of Boron–Dipyrromethene–Chromophore Conjugates
- 3-Bromo boron dipyrromethene, a key precursor, is used for synthesizing boron–dipyrromethene–chromophore conjugates. These are important in the study of spectral interactions and energy transfer processes (Khan & Ravikanth, 2011).
Sensing Applications
- Boronic acids are integral in sensing applications, ranging from biological labeling to the development of therapeutics. Their interaction with diols is pivotal in various sensing technologies (Lacina, Skládal, & James, 2014).
Pharmaceutical Applications
- Boronic acid compounds, due to their unique structure, are developed as enzyme inhibitors, agents for cancer therapy, and antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Lewis Acid Catalysis
- Tris(pentafluorophenyl)borane, a boron Lewis acid, is used in various catalytic reactions, including hydrometallation and alkylation. Its properties enable unique reactions in organic and organometallic chemistry (Erker, 2005).
Synthesis of Boron(III) Complexes
- Four-coordinate boron(III) complexes, utilized in luminescent materials and sensing, are synthesized using boronic acids. This method represents a significant advancement in producing organoboron materials for various applications (Sadu et al., 2017).
Suzuki-Miyaura Coupling Reactions
- Boronic acids are used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds, essential in organic synthesis (Kinzel, Zhang, & Buchwald, 2010).
Drug Delivery
- Boronic acids are incorporated into nanomaterials for drug delivery, acting as stimuli-responsive functional groups and targeting ligands. Their unique chemical properties make them suitable for various biomedical applications (Stubelius, Lee, & Almutairi, 2019).
Future Directions
The future directions in the study of boronic acids, including “(3-Ethynylphenyl)boronic acid”, involve extending their applications in medicinal chemistry and chemical biology . This includes the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . The integration of boronic acid with peptides is also a promising area of research .
properties
IUPAC Name |
(3-ethynylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWSMYJBXIZVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855625 | |
Record name | (3-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethynylphenyl)boronic acid | |
CAS RN |
1189127-05-6 | |
Record name | (3-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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